3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol
Description
Properties
IUPAC Name |
3-[(5-bromopyridin-2-yl)methyl]oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFBSAWVFGHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-carbaldehyde and oxetan-3-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The 5-bromopyridine-2-carbaldehyde is reacted with oxetan-3-ol in the presence of the base to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the oxetane ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the oxetane ring to a more stable structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include reduced pyridine derivatives or modified oxetane rings.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules, particularly in drug discovery. Its unique structure allows for modifications that can enhance drug-like properties, making it a candidate for developing new therapeutics .
Biological Studies
Research indicates that 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show significant activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the presence of the bromine atom, which enhances binding affinity to biological targets .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in various cancer models. For instance, derivatives have shown promising results in mouse xenograft models, indicating potential for therapeutic development .
Industrial Applications
In industry, this compound may be utilized in the development of new materials with specific properties, such as polymers or coatings. Its structural characteristics can lead to unique functionalities in specialty chemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial potency of various derivatives based on the oxetane structure. The findings indicated that specific substitutions on the oxetane ring significantly influenced biological activity:
| Compound | Substitution | Minimum Inhibitory Concentration (MIC) (μM) | Activity Level |
|---|---|---|---|
| 3-(5-Bromopyridin-2-yl) | Unsubstituted | 57.73 | Moderate |
| 4-Bromo substituted | - | 12.23 | Excellent |
| 4-Chloro substituted | - | 6.68 | Very High |
These results highlight how modifications can enhance antimicrobial effectiveness against pathogens like Mycobacterium tuberculosis and other resistant strains .
Case Study 2: Anticancer Activity
Another notable study focused on the anticancer potential of related compounds. It demonstrated significant tumor growth inhibition in xenograft models, suggesting that structural modifications could lead to improved efficacy in cancer treatment.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxetane ring can also play a role in stabilizing the compound and enhancing its binding affinity to the target.
Comparison with Similar Compounds
Functional Group Variations on the Oxetane Ring
- 3-(3-Bromophenyl)oxetane-3-carboxylic acid (CAS: 1363381-80-9): This analog replaces the hydroxyl group with a carboxylic acid. The molecular weight is higher (273.08 g/mol), and the bromine is positioned on a phenyl ring rather than pyridine .
- 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (CAS: 1903142-29-9): Here, the pyridine ring is replaced by a fluorophenyl group, and the oxetane is connected to an ethanol chain. Molecular weight: 196.22 g/mol .
Pyridine Ring Modifications
5-Bromo-2-chloropyridin-3-ol (CAS: N/A):
A simpler pyridine derivative with bromine, chlorine, and hydroxyl substituents. Lacks the oxetane ring, resulting in lower molecular weight (208.44 g/mol ) and reduced steric bulk. The chlorine atom may enhance lipophilicity compared to the methylene-oxetane group .- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (CAS: N/A): Features a propargyl alcohol chain and a methoxy group on the pyridine ring.
Linkage Variations
- 3-((5-Bromopyridin-2-yl)oxy)propan-1-ol (CAS: N/A): Replaces the methylene bridge with an ether linkage. Molecular weight: 246.06 g/mol (estimated) .
Physicochemical and Structural Data Table
Research Findings and Implications
- Bioisosteric Potential: The oxetan-3-ol group in the target compound mimics carboxylic acids in terms of spatial arrangement and hydrogen-bonding capacity, as demonstrated in studies on ibuprofen analogs . This substitution could improve metabolic stability while retaining pharmacological activity.
- Synthetic Accessibility : The bromine atom on the pyridine ring facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a strategy less feasible in chlorine- or methoxy-substituted analogs .
- Solubility and Lipophilicity : The hydroxylated oxetane enhances solubility compared to phenyl-substituted analogs (e.g., 3-(3-bromophenyl)oxetane-3-carboxylic acid) but may reduce membrane permeability relative to propargyl alcohol derivatives .
Biological Activity
3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopyridine moiety and an oxetane ring , which are significant for its biological interactions. The bromine atom in the pyridine ring can facilitate interactions with various biological targets, while the oxetane ring contributes to the compound's stability and binding affinity.
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The bromopyridine component may inhibit enzyme activities by acting as a competitive inhibitor, while the oxetane structure enhances the compound's binding properties.
- Receptor Modulation : It may also interact with certain receptors, potentially modulating signaling pathways involved in various diseases.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Cytotoxicity Studies :
A study explored the cytotoxic effects of various derivatives similar to this compound against human tumor cell lines. Results indicated that certain structural modifications could enhance cytotoxicity without affecting normal cells significantly . -
Anti-inflammatory Activity :
In vitro assays demonstrated that compounds with similar structures showed significant inhibition of COX enzymes, suggesting that this compound could also possess anti-inflammatory properties . -
Antimicrobial Potential :
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against pathogens like Helicobacter pylori. Further research is needed to elucidate its mechanism and effectiveness in clinical settings .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : 5-bromopyridine-2-carbaldehyde and oxetan-3-ol.
- Reaction Conditions : Conducted under basic conditions using sodium hydride or potassium carbonate as a base.
- Procedure : The aldehyde reacts with oxetan-3-ol to form the desired product through a nucleophilic substitution mechanism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol, and how can reaction conditions be controlled to minimize byproducts?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by coupling with an oxetane moiety. For example, bromination using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) ensures regioselectivity at the 5-position of pyridine. Subsequent alkylation of oxetan-3-ol with a bromopyridinylmethyl group requires anhydrous conditions and catalysts like NaH or K₂CO₃ in DMF. Byproducts such as di-alkylated species or oxidation products (e.g., ketones) can be minimized by stoichiometric control of reagents and inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The oxetane ring protons (δ 4.5–5.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) are diagnostic. The hydroxyl proton (δ 2.0–3.0 ppm) may appear broad due to hydrogen bonding.
- HRMS : Exact mass for C₈H₈BrNO₂ [M+H]⁺: 230.06 (theoretical).
- X-ray Crystallography : Used to confirm the spatial arrangement of the oxetane and pyridine rings, as demonstrated in structurally similar compounds .
Q. How does the presence of the oxetane ring influence the compound's solubility and stability under various experimental conditions?
- Methodological Answer : The oxetane ring enhances solubility in polar aprotic solvents (e.g., DMSO, THF) due to its strained ether structure. Stability studies under acidic/basic conditions show that the oxetane ring is prone to ring-opening at pH < 2 or > 12. Thermal stability (TGA/DSC) should be assessed to determine decomposition thresholds (>150°C recommended for storage) .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during bromine substitution in the pyridine ring?
- Methodological Answer : Competing nucleophilic aromatic substitution (SNAr) at the 2- or 4-positions of pyridine can be suppressed by:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity.
- Activating the pyridine ring with electron-withdrawing groups (EWGs) before substitution.
- Monitoring reaction progress via LC-MS to identify intermediates and optimize quenching times .
Q. How can computational models predict the compound's reactivity in cross-coupling reactions, and what validation methods are recommended?
- Methodological Answer :
- DFT Calculations : Predict activation energies for C–Br bond cleavage and assess steric effects from the oxetane moiety.
- Docking Studies : Evaluate interactions with catalytic sites (e.g., Pd(0) complexes).
- Validation : Compare computed reaction pathways with experimental yields and byproduct profiles. Use isotopic labeling (e.g., ¹³C-Br) to trace substitution mechanisms .
Q. What role does this compound play in synthesizing kinase inhibitors, and what in vitro assays are used to assess its bioactivity?
- Methodological Answer : The bromopyridine moiety serves as a hinge-binding motif in kinase inhibitors (e.g., JAK2, EGFR). Key assays include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
